![molecular formula C17H20N4O4 B2677333 1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperidine-4-carboxamide CAS No. 688773-87-7](/img/structure/B2677333.png)
1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperidine-4-carboxamide” belongs to the class of quinazoline-2,4-diones . Quinazoline-2,4-diones are remarkable and interesting heterocyclic compounds because of their pharmacological and biological properties .
Synthesis Analysis
The synthesis of quinazoline-2,4-diones involves a one-pot three-component process. This process is carried out under catalyst- and solvent-free conditions using microwave irradiation . The crude product is obtained by filtration and then washed in sequence with water and EtOAc to give a solid, which is recrystallized from the mixture solution of acetone and water .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using 1H NMR and 13C NMR . The 1H NMR (CDCl3, 300 Mz) δ: 3.43 (s, 3H, N–CH3), 7.26 (t, J = 12 Hz, 1H, quinazolone-6-H), 7.41 (d, J = 12 Hz, 1H, quinazolone-5-H), 7.75 (t, J = 15 Hz, 1H, quinazolone-7-H), 7.98 (d, J = 6 Hz, 1H, quinazolone-8-H), 11.54 (s, 1H, CO–NH). The 13C NMR (75 MHz, CDCl3) δ: 32.9 (N–CH3), 115.1 (8-C), 116.2 (10-C), 124.1 (6-C), 127.5 (5-C), 132.6 (7-C), 136.6 (9-C), 152.2 (2-C=O), 158.1 (4-C=O) .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from its synthesis process and molecular structure. The compound is obtained as a white powder solid with a melting point of 278–279 °C .Zukünftige Richtungen
The future directions for this compound could involve exploring its antidiabetic activity, as this is rarely explored for quinazoline-2,4-diones . Additionally, further studies could be conducted to understand its mechanism of action and to explore its potential in various therapeutic applications .
Eigenschaften
IUPAC Name |
1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c18-15(23)11-5-8-20(9-6-11)14(22)7-10-21-16(24)12-3-1-2-4-13(12)19-17(21)25/h1-4,11H,5-10H2,(H2,18,23)(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQDOUKVQJAIAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


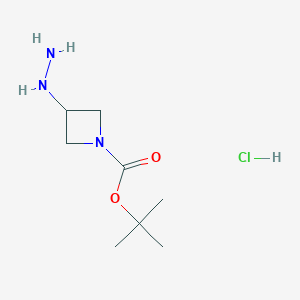
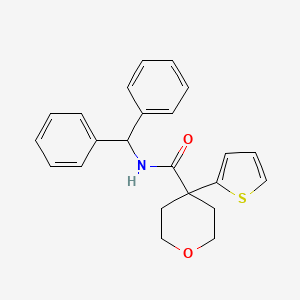
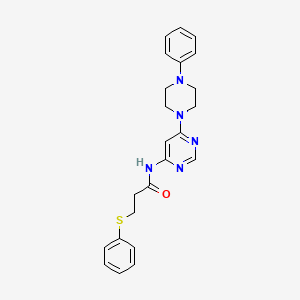

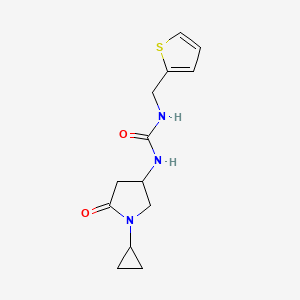
![2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]acetic acid](/img/structure/B2677258.png)


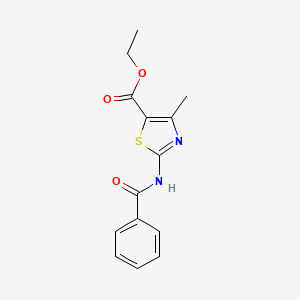

![2-(2-chloro-6-fluorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2677270.png)

![N-(sec-butyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2677273.png)